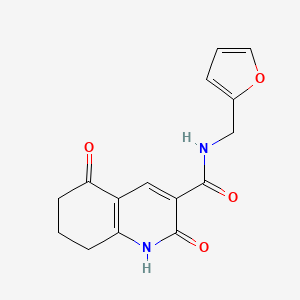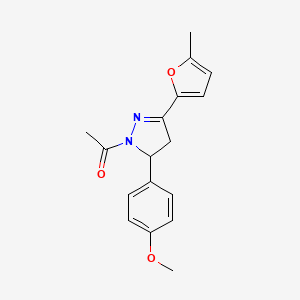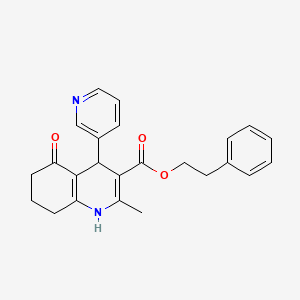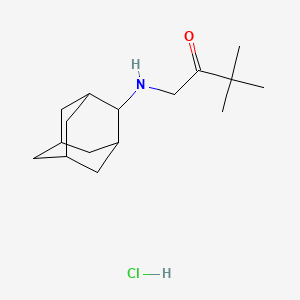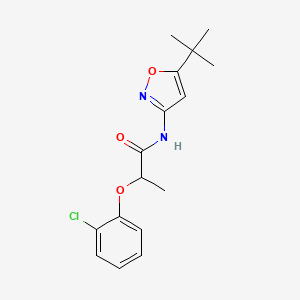
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chlorophenoxy)propanamide, commonly known as Cl-IB-MECA, is a selective agonist for the adenosine A3 receptor. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Cl-IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of Cl-IB-MECA is in cancer treatment. Studies have shown that Cl-IB-MECA can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Cl-IB-MECA has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer.
Cl-IB-MECA has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis, asthma, and colitis. Furthermore, Cl-IB-MECA has been shown to have neuroprotective effects, making it a potential therapy for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
Cl-IB-MECA selectively binds to the adenosine A3 receptor, which is expressed in various cells and tissues, including cancer cells, immune cells, and the central nervous system. Activation of the adenosine A3 receptor by Cl-IB-MECA leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, the activation of phospholipase C, and the modulation of ion channels. These signaling events ultimately lead to the biological effects of Cl-IB-MECA, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
Cl-IB-MECA has been shown to have various biochemical and physiological effects. In cancer cells, Cl-IB-MECA can induce apoptosis, inhibit cell proliferation, and reduce the expression of pro-inflammatory cytokines. In immune cells, Cl-IB-MECA can modulate the production of cytokines and chemokines, leading to anti-inflammatory effects. In the central nervous system, Cl-IB-MECA can protect neurons from oxidative stress and inflammation, leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Cl-IB-MECA is its selectivity for the adenosine A3 receptor, which reduces the potential for off-target effects. Additionally, Cl-IB-MECA has been shown to be stable in various experimental conditions, making it a reliable tool for scientific research. However, one of the limitations of Cl-IB-MECA is its relatively low solubility, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on Cl-IB-MECA. One area of interest is the development of novel formulations of Cl-IB-MECA to improve its solubility and bioavailability. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of Cl-IB-MECA. Finally, the potential therapeutic applications of Cl-IB-MECA in other diseases, such as cardiovascular disease and diabetes, warrant further investigation.
Conclusion:
In conclusion, Cl-IB-MECA is a selective agonist for the adenosine A3 receptor with potential therapeutic applications in various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive target for scientific research. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop novel formulations to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of Cl-IB-MECA involves the reaction of 5-tert-butyl-3-isoxazolylamine with 2-chlorophenoxyacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography. This method yields Cl-IB-MECA with high purity and good yield.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10(21-12-8-6-5-7-11(12)17)15(20)18-14-9-13(22-19-14)16(2,3)4/h5-10H,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLFEFWXMZFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)
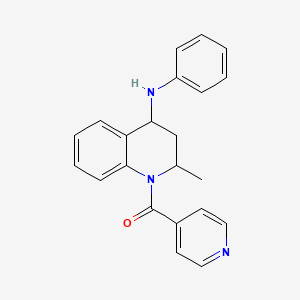

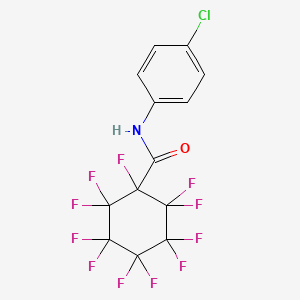
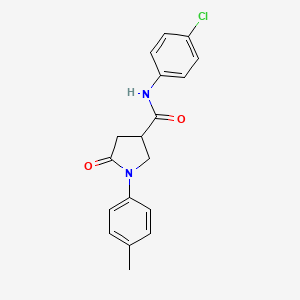
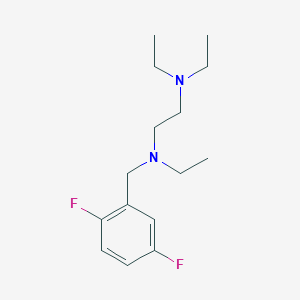
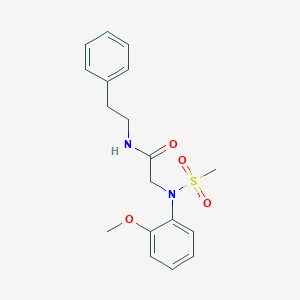
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
